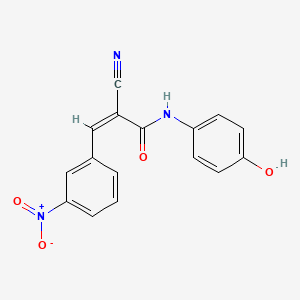
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as Trazodone, is a psychoactive compound that is primarily used as an antidepressant medication. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is a highly researched compound, and its unique chemical properties make it an important molecule for scientific research.
作用機序
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine's mechanism of action is not fully understood, but it is believed to work by blocking serotonin receptors and inhibiting the reuptake of serotonin in the brain. This results in increased levels of serotonin in the brain, which can help to regulate mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, it can cause sedation, dizziness, and other side effects. 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to have antihistamine and alpha-adrenergic blocking properties.
実験室実験の利点と制限
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a well-established safety profile and has been extensively studied in humans. However, there are also limitations to its use in lab experiments. 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine can have variable effects depending on the individual, and its mechanism of action is not fully understood.
将来の方向性
There are a number of future directions for research on 4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, it may have applications in treating other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine is a highly researched compound with a unique chemical structure and a wide range of potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to be effective in treating depression, anxiety, and insomnia. Further research is needed to fully understand its potential applications and limitations.
合成法
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine can be synthesized through a variety of methods. One common method involves the reaction of 4-chlorobenzyl chloride with N-(1-phenylethyl)piperazine in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
科学的研究の応用
4-(4-chlorobenzyl)-N-(1-phenylethylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating depression, anxiety, and insomnia. Additionally, it has been investigated for its potential use in treating Alzheimer's disease, schizophrenia, and other psychiatric disorders.
特性
IUPAC Name |
(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16(18-5-3-2-4-6-18)21-23-13-11-22(12-14-23)15-17-7-9-19(20)10-8-17/h2-10H,11-15H2,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKSYNVQJOVIS-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)
![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)
